泊沙康唑琥珀酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Posaconazole Succinyl Ester is a derivative of Posaconazole, a triazole antifungal agent. Posaconazole itself is known for its broad-spectrum activity against various fungal pathogens, including Candida and Aspergillus species . The esterification of Posaconazole with succinic acid aims to enhance its pharmacokinetic properties, potentially improving its bioavailability and stability.

科学研究应用

Posaconazole Succinyl Ester has several scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its enhanced bioavailability and stability compared to Posaconazole.

Medicine: Explored for its potential use in treating fungal infections with improved pharmacokinetic properties.

Industry: Utilized in the development of advanced drug delivery systems.

生化分析

Biochemical Properties

Posaconazole Succinyl Ester plays a crucial role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound interacts with the enzyme lanosterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol. By binding to the heme cofactor of CYP51, Posaconazole Succinyl Ester blocks the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane .

Cellular Effects

Posaconazole Succinyl Ester exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. In mammalian cells, Posaconazole Succinyl Ester has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the Hedgehog (Hh) signaling pathway, which is involved in cell differentiation and proliferation . This inhibition can lead to changes in gene expression and metabolic processes within the cell.

Molecular Mechanism

The molecular mechanism of Posaconazole Succinyl Ester involves its binding to the heme cofactor of lanosterol 14α-demethylase (CYP51). This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The accumulation of toxic sterol intermediates disrupts the fungal cell membrane, leading to cell death . Additionally, Posaconazole Succinyl Ester can inhibit other enzymes and signaling pathways, such as the Hedgehog (Hh) pathway, by binding to specific molecular targets and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Posaconazole Succinyl Ester can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that Posaconazole Succinyl Ester can have lasting effects on cellular function, including sustained inhibition of fungal growth and prolonged disruption of cell signaling pathways . These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of Posaconazole Succinyl Ester vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, Posaconazole Succinyl Ester can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy without causing toxicity. These findings highlight the importance of dose optimization in clinical applications.

Metabolic Pathways

Posaconazole Succinyl Ester is involved in several metabolic pathways. It is primarily metabolized through phase 2 biotransformations via uridine diphosphate glucuronosyltransferase (UGT) enzyme pathways . The compound interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions .

Transport and Distribution

Posaconazole Succinyl Ester is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, such as albumin, which facilitates its transport in the bloodstream . The compound is also taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain. The distribution of Posaconazole Succinyl Ester is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of Posaconazole Succinyl Ester affects its activity and function. The compound is primarily localized in the endoplasmic reticulum (ER) and mitochondria, where it exerts its antifungal effects . Targeting signals and post-translational modifications direct Posaconazole Succinyl Ester to these specific compartments, enhancing its efficacy. The localization of the compound within these organelles allows it to interact with key enzymes and disrupt essential cellular processes, leading to cell death.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Posaconazole Succinyl Ester typically involves the esterification of Posaconazole with succinic anhydride. The reaction is carried out in the presence of a suitable catalyst, such as 4-dimethylaminopyridine (DMAP), and a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of Posaconazole Succinyl Ester may employ similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and advanced purification methods like high-performance liquid chromatography (HPLC) are utilized to ensure high yield and purity .

化学反应分析

Types of Reactions

Posaconazole Succinyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Posaconazole and succinic acid.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products Formed

Hydrolysis: Posaconazole and succinic acid.

Oxidation: Hydroxylated derivatives of Posaconazole.

作用机制

Posaconazole Succinyl Ester exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By binding to the heme cofactor of the enzyme, it disrupts the cell membrane integrity, leading to fungal cell death .

相似化合物的比较

Similar Compounds

Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.

Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to Posaconazole.

Voriconazole: A triazole antifungal with a broad spectrum of activity but different side effect profile

Uniqueness

Posaconazole Succinyl Ester is unique due to its enhanced pharmacokinetic properties, potentially offering better bioavailability and stability compared to other triazole antifungal agents. This makes it a promising candidate for further development in antifungal therapy .

属性

CAS 编号 |

1488301-79-6 |

|---|---|

分子式 |

C41H46F2N8O7 |

分子量 |

800.8 g/mol |

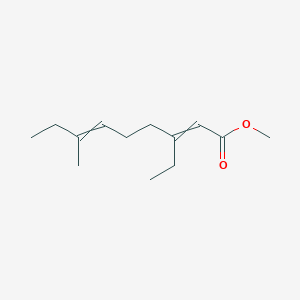

IUPAC 名称 |

4-[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl]oxy-4-oxobutanoic acid |

InChI |

InChI=1S/C41H46F2N8O7/c1-3-37(28(2)58-39(54)15-14-38(52)53)51-40(55)50(27-46-51)33-7-5-31(6-8-33)47-16-18-48(19-17-47)32-9-11-34(12-10-32)56-22-29-21-41(57-23-29,24-49-26-44-25-45-49)35-13-4-30(42)20-36(35)43/h4-13,20,25-29,37H,3,14-19,21-24H2,1-2H3,(H,52,53)/t28-,29+,37-,41-/m0/s1 |

InChI 键 |

PNRABLJKLZSNNS-VBDJOCTDSA-N |

手性 SMILES |

CC[C@@H]([C@H](C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

规范 SMILES |

CCC(C(C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

同义词 |

2,5-Anhydro-4-[[4-[4-[4-[1-[(1S,2S)-2-(3-carboxy-1-oxopropoxy)-1-ethylpropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)